N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-4-29-22-21(16(2)27-29)26-24(33-15-20(30)25-18-10-6-5-7-11-18)28(23(22)31)14-17-9-8-12-19(13-17)32-3/h8-9,12-13,18H,4-7,10-11,14-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVDSJBQSJIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H31N5O3S
- Molecular Weight : 469.6 g/mol
- IUPAC Name : N-cyclohexyl-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Structural Representation
The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines.
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- CDK Inhibition : Compounds similar to N-cyclohexyl derivatives have shown significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases contributes to their effectiveness against rapidly dividing cancer cells.
Case Study 1: MCF7 Cell Line
In a study conducted by Walid Fayad et al., N-cyclohexyl derivatives were screened against the MCF7 breast cancer cell line, revealing an IC50 value of 0.39 µM, indicating potent cytotoxicity and suggesting a potential role as a therapeutic agent in breast cancer treatment .
Case Study 2: A549 Cell Line
Another significant study assessed the effects on the A549 lung cancer cell line, where the compound demonstrated an IC50 value of 49.85 µM. This study focused on the induction of apoptosis as a mechanism for its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural analogues include:
2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (): Difference: The cyclohexyl group is replaced with a 3-fluorophenyl moiety. Fluorine may enhance metabolic stability compared to the cyclohexyl group .
Pyrazolo-pyrimidinone derivatives with varying arylalkyl groups (): Compounds such as those with 2,4-diaminothiophene or quinoxaline substituents (e.g., ) lack the sulfanyl-acetamide chain but share the pyrazolo-pyrimidinone core. These modifications prioritize interactions with planar aromatic regions in targets (e.g., ATP-binding pockets in kinases) .
Triazole- and pyrimidine-based sulfanyl acetamides (): Examples include N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These compounds replace the pyrazolo-pyrimidinone core with triazole or pyrimidine rings, altering electronic properties and hydrogen-bonding capacity .
Data Table: Key Properties of Analogues
*LogP values estimated based on substituent contributions.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-cyclohexyl-2-({...}sulfanyl)acetamide?
- Methodological Answer : The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves multi-step reactions, including:
- Core formation : Cyclocondensation of substituted pyrazole and pyrimidine precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Sulfanylation : Thiolation at the C5 position using thiourea or Lawesson’s reagent, requiring inert atmosphere and controlled pH .
- Acylation : Coupling with N-cyclohexyl acetamide via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous dichloromethane .
Optimization Tips : - Use HPLC to monitor intermediate purity (>95%) before proceeding to subsequent steps.
- Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of thiolating agents) to minimize unreacted intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires:
- NMR Spectroscopy :
- 1H NMR : Verify the presence of the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and methoxyphenyl protons (δ 3.8 ppm, singlet for OCH3; aromatic protons at δ 6.7–7.3 ppm) .
- 13C NMR : Confirm the pyrazolo-pyrimidine carbonyl (δ ~170 ppm) and acetamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (HRMS) : Match the molecular ion peak with the theoretical mass (e.g., calculated [M+H]+ for C29H34N6O3S: 547.24) .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in biological activity data for pyrazolo-pyrimidine derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition or receptor-binding assays can arise from:
- Variability in assay conditions (e.g., pH, temperature, or co-solvents like DMSO). Standardize protocols using:
- Fixed DMSO concentration (<1% v/v) to avoid solvent interference .
- Positive controls (e.g., known PDE5 inhibitors for phosphodiesterase assays) .
- Structural analogs : Compare activity with derivatives lacking the 3-methoxyphenyl group to isolate functional group contributions (Table 1) .
Table 1 : Comparative IC50 Values for Pyrazolo-Pyrimidine Analogs
| Compound Modification | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 3-Methoxyphenyl substituent | PDE5 | 12.3 ± 1.2 | |
| Phenyl substituent (no OCH3) | PDE5 | 45.7 ± 3.8 |
Q. How can in silico modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular dynamics (MD) and QSAR to predict:
- Solubility : LogP calculations (e.g., Schrödinger’s QikProp) to balance hydrophobic (cyclohexyl) and polar (sulfanyl, acetamide) groups. Target LogP <3 for improved aqueous solubility .
- Metabolic stability : CYP450 metabolism prediction (e.g., StarDrop) to identify labile sites (e.g., methoxy group demethylation) .
- Docking studies : AutoDock Vina to assess binding affinity to PDE5 or kinase targets (e.g., ATP-binding pocket interactions via sulfanyl-acetamide moiety) .
Experimental Design & Data Analysis
Q. What strategies mitigate side reactions during sulfanyl-acetamide coupling?
- Methodological Answer : Common side reactions include:
- Thioether oxidation : Use degassed solvents and argon atmosphere to prevent disulfide formation .
- Amide hydrolysis : Avoid aqueous conditions during coupling; employ anhydrous DCM and molecular sieves .
Troubleshooting : - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- If unreacted thiol persists, add 0.1 equivalents of DMAP to enhance acylation efficiency .
Q. How should researchers address low reproducibility in enzyme inhibition assays?
- Methodological Answer : Ensure consistency by:
- Compound purity : Require >98% purity (HPLC) to exclude impurities affecting enzyme activity .
- Assay validation :
- Run triplicate measurements with internal standards (e.g., fluorescein for fluorescence-based assays).
- Calibrate equipment (e.g., microplate readers) daily using reference inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
